molecular formula C11H11N3O3 B1387223 1-(4-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid CAS No. 92290-22-7

1-(4-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B1387223
CAS No.: 92290-22-7
M. Wt: 233.22 g/mol
InChI Key: LKHWSFIGCBUXGJ-UHFFFAOYSA-N
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Description

This compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds containing a five-membered ring with three nitrogen atoms and two carbon atoms . The presence of the methoxyphenyl group and carboxylic acid group could potentially influence its physical and chemical properties.


Molecular Structure Analysis

The molecular structure of this compound would be influenced by the 1,2,4-triazole ring, the methoxyphenyl group, and the carboxylic acid group. These groups could potentially form intramolecular hydrogen bonds, affecting the overall shape and properties of the molecule .


Chemical Reactions Analysis

As a derivative of 1,2,4-triazole, this compound could potentially participate in various chemical reactions. The carboxylic acid group could undergo reactions typical of carboxylic acids, such as esterification or amide formation. The methoxyphenyl group could potentially undergo electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carboxylic acid group could potentially make it soluble in polar solvents, while the methoxyphenyl group could potentially increase its solubility in nonpolar solvents .

Future Directions

The study of 1,2,4-triazole derivatives is a promising area of research due to their diverse biological activities. Future research could involve the synthesis and testing of this compound to determine its potential biological activities and applications .

Biochemical Analysis

Biochemical Properties

1-(4-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as pyruvate dehydrogenase kinase isozyme 4, mitochondrial, which is involved in the regulation of the pyruvate dehydrogenase complex . The nature of these interactions often involves inhibition or activation of enzymatic activity, which can lead to alterations in metabolic pathways and cellular functions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the STAT3 pathway, which plays a crucial role in cell growth and apoptosis . Additionally, it can impact gene expression by altering the transcriptional activity of specific genes involved in metabolic and inflammatory responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and metabolic pathways. For example, molecular docking studies have shown that it can bind to the active site of enzymes, thereby inhibiting their activity . This inhibition can result in the downregulation of specific metabolic pathways and the alteration of cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to the compound has been observed to cause changes in cellular function, including alterations in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate metabolic pathways effectively . At higher doses, it can cause adverse effects, including toxicity and alterations in normal cellular functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it has been shown to affect the activity of enzymes involved in the pyruvate dehydrogenase complex, leading to changes in metabolic pathways . These interactions can result in alterations in metabolic flux and the levels of specific metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound has been observed to interact with transporters that facilitate its movement across cellular membranes . Additionally, it can bind to specific proteins that influence its localization and accumulation within cells and tissues.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound has been shown to localize to specific compartments or organelles within cells, where it can exert its effects . Targeting signals and post-translational modifications play a role in directing the compound to these specific locations, thereby influencing its activity and function.

Properties

IUPAC Name

1-(4-methoxyphenyl)-5-methyl-1,2,4-triazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c1-7-12-10(11(15)16)13-14(7)8-3-5-9(17-2)6-4-8/h3-6H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKHWSFIGCBUXGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1C2=CC=C(C=C2)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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